molecular formula C20H25N5O3S B2816868 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)ethanone CAS No. 887220-39-5

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)ethanone

Cat. No. B2816868
CAS RN: 887220-39-5
M. Wt: 415.51
InChI Key: YHTDNZRJAJRMIG-UHFFFAOYSA-N
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Description

The compound “1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)ethanone” is a complex organic molecule with the molecular formula C20H25N5O3S and a molecular weight of 415.51. It contains a 1,2,4-triazole ring, which is a type of heterocycle that exhibits broad biological activities .


Molecular Structure Analysis

The 1,2,4-triazole ring in the molecule is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The IR absorption spectra of similar compounds have shown the presence of two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Synthesis and Antimicrobial Activities

1,2,4-Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Studies reveal that some derivatives possess good or moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007), (Demirbaş et al., 2010).

Anticancer Activity

Several 1,2,4-triazole derivatives have been synthesized and their anticancer activities tested, with some showing promising results against cancer cell lines. This suggests their potential utility in developing new anticancer therapies (Tumosienė et al., 2020), (Yurttaş et al., 2014).

Enzyme Inhibition and Biological Potentials

Research on 1,2,4-triazole derivatives also extends to enzyme inhibition and the assessment of their biological potentials, including antioxidant, antiurease, and anti α-glucosidase activities. Some compounds exhibit promising results, indicating their potential for therapeutic applications (Mermer et al., 2018).

Structural and Spectroscopic Characterization

The structural and spectroscopic characterization of novel 1,2,4-triazole derivatives, potentially useful as chemotherapeutic agents, has been conducted using quantum chemical calculations and various spectroscopic methods. These studies provide valuable insights into the properties and potential applications of these compounds (El-Emam et al., 2012).

properties

IUPAC Name

1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methoxyphenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3S/c1-4-16-21-20-25(22-16)19(27)18(29-20)17(14-6-5-7-15(12-14)28-3)24-10-8-23(9-11-24)13(2)26/h5-7,12,17,27H,4,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTDNZRJAJRMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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